(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione - 2137145-96-9

(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Catalog Number: EVT-3388164
CAS Number: 2137145-96-9
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione is a chiral molecule belonging to the hydantoin family. Hydantoins are a class of heterocyclic organic compounds containing a 2,4-imidazolidinedione ring system. They are found in various natural products and are important building blocks in medicinal chemistry. (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione has primarily been investigated for its anticonvulsant properties. []

Synthesis Analysis

The synthesis of (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione and its derivatives is well-documented in the literature. One common method involves the Bucherer–Bergs reaction, a multicomponent reaction that utilizes a ketone (in this case, cyclopropyl methyl ketone), potassium cyanide, and ammonium carbonate. [] The reaction proceeds through the formation of a hydantoin ring via a series of additions and cyclization reactions.

Another approach involves modifications of existing hydantoin scaffolds. For instance, (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione can be obtained by starting with commercially available 5-cyclopropyl-5-phenyl-hydantoin and introducing various substituents via Mannich reactions. [] This method offers flexibility in introducing diverse functional groups to the hydantoin core.

Molecular Structure Analysis

X-ray crystallography studies have provided detailed insights into the molecule's three-dimensional structure. [, , ] For example, in the crystal structure of (S)-(+)-5-(3-bromo-4-isopropoxyphenyl)-5-methylimidazolidine-2,4-dione, a closely related derivative, the hydantoin rings are connected by N—H⋯O hydrogen bonds, forming two-dimensional sheets. []

Chemical Reactions Analysis

The reactivity of (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione is primarily centered around the imidazolidine-2,4-dione ring. The nitrogen atoms within the ring can participate in alkylation or acylation reactions, allowing for the introduction of different substituents. [] Additionally, the carbonyl groups can undergo condensation reactions with amines or hydrazines. []

Mechanism of Action

While the specific mechanism of action for (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione's anticonvulsant activity hasn't been fully elucidated, it is believed to modulate the activity of neurotransmitter systems within the central nervous system. [] Specifically, it may affect the GABAergic system, which plays a crucial role in inhibiting neuronal excitability and preventing seizures.

Anticonvulsant Activity:

Several studies have demonstrated the potential of (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione and its derivatives as anticonvulsant agents. [] In particular, these compounds have shown promising results in animal models of epilepsy, exhibiting protection against seizures induced by different stimuli, including maximal electroshock and pentylenetetrazole. [] These findings highlight their potential as therapeutic agents for treating epilepsy and other seizure disorders.

5-[5-(1-Methylethoxy)pyridin-2-yl]-5-methylimidazolidine-2,4-dione

Compound Description: This compound is a liver X receptor (LXR) β-selective agonist. It exists as an (S)-enantiomer, confirmed through X-ray crystallography of its hydrogen bromide salt . A practical synthesis with high enantiomeric excess (99% ee) was achieved via optical resolution of the racemic methyl 2-amino-2-[5-(1-methylethoxy)pyridin-2-yl]propanoate precursor with d-(–)-mandelic acid .

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Compound Description: This compound is a structurally characterized hydantoin derivative . X-ray crystallography revealed a dihedral angle of 65.55° between the hydantoin ring and the benzene ring . The hydantoin ring itself is essentially planar, with intermolecular N—H⋯O hydrogen bonds forming one-dimensional chains in the crystal structure .

5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione

Compound Description: This compound, also known as N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, possesses a planar imidazolidine-2,4-dione ring system as confirmed by NMR studies . X-ray crystallography revealed a dihedral angle of 23.3° between the imidazolidine and phenyl rings and 60.7° between the acetamide side chain and the imidazolidine ring . The crystal structure is stabilized by C—H⋯O and N—H⋯O interactions .

1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, both exhibiting a U-shaped conformation with similar geometries . The dihedral angle between the benzene rings within each molecule is approximately 6-8° . Intermolecular N—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers, further stabilized by C—H⋯O and C—H⋯F interactions .

(S)-(+)-5-(3-Bromo/chloro-4-isopropoxyphenyl)-5-methylimidazolidine-2,4-dione

Compound Description: This entry represents two closely related chiral hydantoin derivatives, differing only in a bromo or chloro substituent at the 3-position of the benzene ring . Both compounds form two-dimensional sheets in their crystal structures due to N—H⋯O hydrogen bonds between the hydantoin groups .

5-(1-Acetamido-3-methylbutyl)-5-methylimidazolidine-2,4-dione monohydrate

Compound Description: This compound, also named N-[3-methyl-1-(4-methyl-2,5-dioxoimidazolidin-4-yl)­buty]]­acetamide monohydrate, exhibits a planar imidazolidine­dione ring conformation confirmed by NMR studies . Its crystal structure reveals chains of intermolecular hydrogen bonds involving the carbonyl oxygen atoms of the imidazolidinedione and acetamide groups as acceptors, and the water molecule as a donor .

(5S)-5-[4-(5-chloro-pyridin-2-yloxy)-piperidine-1-sulfonylmethyl]-5-methyl-imidazolidine-2,4-dione

Compound Description: This compound exists in multiple crystalline forms, including a novel form g [, , ]. The development of different crystalline forms is often crucial in drug discovery for optimizing physicochemical properties relevant to formulation and bioavailability.

5-Hydroxy-1-methylimidazolidine-2,4-dione

Compound Description: This compound, also known as 5-hydroxy-1-methylhydantoin, is a key metabolite in the mammalian oxidation pathway of 1-methylhydantoin [, ]. It represents an intermediate step in the metabolic conversion of 1-methylhydantoin to 1-methylparabanic acid . Notably, the first oxidation step in this pathway is stereoselective, leading to the formation of both (S)- and (R)-enantiomers of 5-hydroxy-1-methylhydantoin . This compound can be prepared in different crystalline forms, with form II being particularly advantageous for pharmaceutical applications due to its low residual organic solvent content, high bulk density, and low adhesion properties .

1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Compound Description: In this compound, the pyrimidine ring adopts a nearly planar conformation, with the cyclopropyl ring exhibiting disorder over two sites in the crystal structure .

3-[(4-Phenylpiperazin-1-yl)-methyl]-5-cyclopropyl-5-phenylimidazolidine-2,4-dione (Compound 3)

Compound Description: This compound exhibited the highest anticonvulsant activity within a series of N‐Mannich bases derived from 5‐cyclopropyl‐5‐phenyl‐hydantoins . It showed greater potency than the reference antiepileptic drugs phenytoin and ethosuximide in the maximal electroshock (MES) test, with an ED50 value of 5.29 mg/kg .

3-Cyclopropyl-1-(4-(6-((1,1-dioxidothiomorpholino)methyl)-5-fluoropyridin-2-yl)benzyl)imidazolidine-2,4-dione hydrochloride (LEI‐101)

Compound Description: LEI-101 is a novel, orally available, and peripherally restricted selective cannabinoid CB2 receptor agonist. It demonstrated preventive effects against cisplatin-induced nephrotoxicity .

5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione (Compound 66)

Compound Description: Compound 66 is a synthetic indole derivative investigated for its potential to inhibit enzymes related to neurodegenerative diseases, particularly monoamine oxidase A (MAO-A) . In vitro studies revealed that compound 66 exhibited inhibitory activity against MAO-A with an IC50 value of 8.23 μM . Molecular docking simulations suggested that the indolyl-hydantoin scaffold of compound 66 binds to the active site of MAO-A, establishing key interactions with the enzyme .

3-(3-(4-(diphenylmethyl)piperazin-1-yl)-2-hydroxypropyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (KKB16)

Compound Description: KKB16 is a lead structure in the development of potent and selective serotonin 5-HT7R antagonists. Its chemical modifications focused on introducing/deleting and changing the orientation of aromatic rings to investigate their influence on 5-HT7R, D2R, and 5-HT1AR affinities .

5-Ferrocenyl-5-methylimidazolidine-2,4-dione

Compound Description: This compound is a ferrocenyl methylhydantoin synthesized through the Bucherer-Bergs reaction . Its crystal structure reveals the formation of C=O···H-N intermolecularly hydrogen-bonded dimers.

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione (Zidovudine/AZT)

Compound Description: Zidovudine, commonly known as AZT, is a widely used antiretroviral drug for treating HIV/AIDS [, ]. It acts as a reverse transcriptase inhibitor, interfering with the virus's ability to replicate. AZT's photochemical stability has been extensively studied, demonstrating its sensitivity to solvent, pH, and concentration . Photodegradation of AZT, primarily attributed to its azido group, leads to the formation of various photoproducts, with thymine being a major product .

(5S)-5-[(1S)-1-Methylpropyl]pyrrolidine-2,4-dione (Deacetyl tenuazonic acid)

Compound Description: This compound, also known as deacetyl tenuazonic acid, features a planar heterocycle with a crystal structure stabilized by N—H⋯O hydrogen bonding .

Pyrimidine-2,4(1H,3H)-dione,5-amino-6-nitroso

Compound Description: This compound was identified as a constituent of the walnut tree bark extract, exhibiting strong antimicrobial activities against various human pathogens .

(5S)-5-Triphenylmethoxymethyl-[5-methyl (4R)-2,3-O-isopropylidene-β-L-erythrofuranosid-4-C-yl]-imidazolidin-2,4-dione (Compound 1)

Compound Description: Compound 1 was synthesized from a methyl 6-O-trityl-2,3-O-isopropylidene-α-D-lyxo-hexofuranosid-5-ulose derivative using the Bucherer-Bergs reaction . The configuration at the C-5' atom was confirmed by X-ray diffraction analysis of a derivative of compound 1 .

(5S)-3,3-dimethyl-5-isopropylpyrrolidine-2,4-dione (Compound 26)

Compound Description: Compound 26 was synthesized through the dimethylation of (5S)-3-methyl-5-isopropylpyrrolidine-2,4-dione using tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst .

1-[(1R,2R,3R,4R,5S,6R)-6-(benzyloxy)-3-hydroxy-5- (hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione (Compound 21)

Compound Description: Compound 21 is a key intermediate in synthesizing conformationally locked carbocyclic nucleosides. It was synthesized from (1R,2R,3R,4R,5R,6S)-3-amino-5-(benzyloxy)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol by reacting it with ethyl N-((2E)-3-ethoxymethacryloyl)carbamate .

Properties

CAS Number

2137145-96-9

Product Name

(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

IUPAC Name

(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

InChI

InChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)/t7-/m0/s1

InChI Key

NSJNDFMJXLKSSR-ZETCQYMHSA-N

SMILES

CC1(C(=O)NC(=O)N1)C2CC2

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2CC2

Isomeric SMILES

C[C@@]1(C(=O)NC(=O)N1)C2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.